molecular formula C15H18N2O2S B513417 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 857290-13-2

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B513417
CAS No.: 857290-13-2
M. Wt: 290.4g/mol
InChI Key: MIGNRZCQVPQFOK-UHFFFAOYSA-N
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Description

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
  • 4-isopropyl-N-(6-methyl-2-pyridinyl)benzamide
  • 4-amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Uniqueness

4-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific structural features, such as the isopropyl group on the benzene ring and the 6-methyl-2-pyridinyl group attached to the sulfonamide nitrogen

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(2)13-7-9-14(10-8-13)20(18,19)17-15-6-4-5-12(3)16-15/h4-11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGNRZCQVPQFOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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